molecular formula C13H16O5S3 B082958 Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate CAS No. 13700-78-2

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate

Cat. No.: B082958
CAS No.: 13700-78-2
M. Wt: 348.5 g/mol
InChI Key: GLHPGDBPBXGJTA-UHFFFAOYSA-N
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Description

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate is a synthetic organic compound belonging to the thiopyran family This compound is characterized by its unique thiopyran ring structure, which includes sulfur atoms, making it a subject of interest in various fields of chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate typically involves multi-step organic reactions. One common method starts with the condensation of diethyl malonate with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide to introduce the methylthio groups. The intermediate product undergoes cyclization to form the thiopyran ring, and subsequent oxidation steps yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is investigated for its use in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate exerts its effects is primarily through interaction with biological macromolecules. The compound’s thiopyran ring and methylthio groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

    Diethyl 2,6-dimethyl-4-oxo-4H-thiopyran-3,5-dicarboxylate: Lacks the methylthio groups, resulting in different chemical properties and reactivity.

    Diethyl 2,6-bis(ethylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate: Contains ethylthio groups instead of methylthio, affecting its steric and electronic properties.

Uniqueness: Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methylthio groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

diethyl 2,6-bis(methylsulfanyl)-4-oxothiopyran-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5S3/c1-5-17-10(15)7-9(14)8(11(16)18-6-2)13(20-4)21-12(7)19-3/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHPGDBPBXGJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C(C1=O)C(=O)OCC)SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650230
Record name Diethyl 2,6-bis(methylsulfanyl)-4-oxo-4H-thiopyran-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13700-78-2
Record name Diethyl 2,6-bis(methylsulfanyl)-4-oxo-4H-thiopyran-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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